molecular formula C9H8ClNO2 B2799415 Quinoline-5,6-diolhydrochloride CAS No. 2287290-48-4

Quinoline-5,6-diolhydrochloride

Cat. No.: B2799415
CAS No.: 2287290-48-4
M. Wt: 197.62
InChI Key: NQJRPDCDHRCBTL-UHFFFAOYSA-N
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Description

Quinoline-5,6-diol hydrochloride is a quinoline derivative characterized by hydroxyl groups at positions 5 and 6 of the quinoline ring and a hydrochloride salt. Quinoline-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The diol functional group enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor interactions. Hydrochloride salts, commonly used to improve stability and bioavailability, are prevalent in pharmaceutical applications .

Properties

IUPAC Name

quinoline-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJRPDCDHRCBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-5,6-diolhydrochloride, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Quinoline derivatives, including quinoline-5,6-diolhydrochloride, have been extensively studied for their anticancer properties. Research indicates that quinoline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinoline derivatives inhibit the proliferation of lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

  • Objective: To evaluate the cytotoxic effects of quinoline-based compounds on cancer cell lines.
  • Method: MTT colorimetric assay was employed to assess cell viability.
  • Results: Compounds derived from quinoline exhibited promising cytotoxicity against multiple cancer cell lines, suggesting their potential as leads for drug development .

2. Antimicrobial Activity

This compound has also shown efficacy as an antimicrobial agent. Various studies have highlighted its ability to inhibit bacterial growth and combat infections caused by resistant strains. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Evaluation

  • Objective: To assess the antibacterial properties of synthesized quinoline derivatives.
  • Method: Compounds were tested against standard bacterial strains using disc diffusion and broth microdilution methods.
  • Results: Several derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating their potential in treating bacterial infections .

Mechanistic Insights

The biological activities of quinoline derivatives can be attributed to their ability to interact with various biological targets. For example:

  • Enzyme Inhibition: Quinoline compounds have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
  • DNA Intercalation: Certain quinoline analogs can intercalate into DNA, affecting gene expression and cellular proliferation .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves innovative chemical strategies that enhance their biological activity. Recent advances in synthetic methodologies have allowed for the creation of complex quinoline structures with improved pharmacological profiles.

Compound Activity Cell Line/Pathogen Reference
This compoundAnticancerA549, MCF-7, HCT-116
Quinoline derivativesAntibacterialStaphylococcus aureus
Quinoline-piperonal hybridsAnti-Alzheimer'sAChE inhibition

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents/Functional Groups Key Features Reference
Quinoline-5,6-diol hydrochloride 5,6-diol, hydrochloride salt Polar, bioactive potential Inferred
6-Aminoquinoline hydrochloride 6-amino, hydrochloride salt Basic amine group, pharmaceutical use
4-Chloro-6,7-dimethoxyquinoline 4-chloro, 6,7-methoxy Planar structure, halogenated
Benzo[f]quinoline-5,6-diol Fused benzene ring, 5,6-diol Extended aromatic system
3-(Chloromethyl)quinoline HCl 3-chloromethyl, hydrochloride salt Reactive alkyl halide, synthetic intermediate

Key Observations:

  • Functional Groups: The 5,6-diol groups in Quinoline-5,6-diol hydrochloride distinguish it from amino (e.g., 6-aminoquinoline HCl) or halogenated (e.g., 4-chloro-6,7-dimethoxyquinoline) derivatives. Diols enhance hydrophilicity, whereas chloro or methoxy groups increase lipophilicity .
  • Salt Forms: Hydrochloride salts improve crystallinity and stability compared to free bases. For example, 6-aminoquinoline HCl is stored in light-resistant containers to prevent degradation, a common requirement for such salts .

Key Observations:

  • Halogenation: Chlorination using POCl₃ is a standard method for introducing chloro substituents, as seen in 4-chloro-6,7-dimethoxyquinoline .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (K) Solubility Stability Notes Reference
4-Chloro-6,7-dimethoxyquinoline 403–404 Soluble in methanol Stable under inert conditions
6-Aminoquinoline HCl Not reported Water-miscible Light-sensitive, requires tight containers
Benzo[f]quinoline-5,6-diol Not reported Moderate polarity Likely hygroscopic due to diol groups

Key Observations:

  • Thermal Stability: High melting points (e.g., 403–404 K for 4-chloro-6,7-dimethoxyquinoline) are typical for halogenated quinolines due to strong intermolecular interactions .
  • Solubility: Hydrochloride salts (e.g., 6-aminoquinoline HCl) exhibit improved water solubility compared to non-ionic analogues .

Key Observations:

  • Industrial Use: Chloromethyl derivatives are valued as intermediates in drug synthesis, highlighting the versatility of quinoline scaffolds .

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